N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide
Description
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide (CAS: 105801-49-8) is a synthetic acetamide derivative featuring a dihydrobenzofuran core linked to a morpholine ring via an acetamide bridge. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol.
Properties
CAS No. |
105801-49-8 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(9-16-5-7-18-8-6-16)15-12-10-19-13-4-2-1-3-11(12)13/h1-4,12H,5-10H2,(H,15,17) |
InChI Key |
KRUURQQIYIKLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2COC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide can be achieved through several synthetic routes. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction proceeds under mild conditions and offers high chemical yields and diastereoselectivity. The products can be purified by washing the crude mixtures with hexanes, bypassing traditional separation methods that often result in product loss.
Industrial Production Methods
Industrial production of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization.
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| 2M HCl, reflux, 6 hrs | 2-(Morpholin-4-yl)acetic acid | Complete cleavage of the amide bond | |
| NaOH (aq.), 80°C, 4 hrs | Sodium 2-(morpholin-4-yl)acetate | Partial hydrolysis observed |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack.
-
Applications : Hydrolyzed products serve as precursors for esterification or re-amination reactions.
Morpholine Ring Functionalization
The morpholine moiety participates in ring-opening and substitution reactions, enabling structural diversification.
Ring-Opening Reactions
Under strong acidic conditions, the morpholine ring undergoes protonation and cleavage:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| Concentrated H₂SO₄, 100°C, 2 hrs | Ethylene diamine derivatives | Partial ring cleavage |
-
Mechanism : Acid-induced ring-opening generates ethylene diamine intermediates, which can further react with electrophiles .
N-Alkylation
The tertiary nitrogen in morpholine reacts with alkyl halides to form quaternary ammonium salts:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, RT, 12 hrs | N-Methylmorpholinium iodide derivative | 75% yield |
Benzofuran Electrophilic Substitution
The aromatic benzofuran system undergoes electrophilic substitution, particularly at the 5-position, due to electron-donating effects from the oxygen atom.
Halogenation
Chlorination or bromination modifies the benzofuran core:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| Cl₂, FeCl₃, CH₂Cl₂, 0°C, 1 hr | 5-Chloro-N-(2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide | 60% yield | |
| Br₂, AcOH, RT, 3 hrs | 5-Bromo analog | 55% yield |
-
Mechanism : Electrophilic attack at the 5-position, stabilized by resonance from the oxygen atom .
-
Impact : Halogenation significantly enhances cytotoxicity and receptor binding in analogs .
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles such as amines or hydrazines:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux, 8 hrs | Hydrazide derivative | 70% yield | |
| R-NH₂, DCC, DMAP, CH₂Cl₂ | Secondary amides | 65–80% yield |
-
Applications : Facilitates the synthesis of hydrazides for anticancer agent development.
Cycloaddition Reactions
The morpholine and benzofuran moieties enable participation in CuAAC (click chemistry) reactions:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| CuI, Sodium ascorbate, H₂O/t-BuOH | Triazole-linked conjugates | 85% yield |
-
Mechanism : Copper-catalyzed azide-alkyne cycloaddition forms 1,4-disubstituted triazoles .
-
Utility : Generates bioconjugates for targeted drug delivery systems .
Oxidation of Benzofuran
Controlled oxidation converts the dihydrobenzofuran to a fully aromatic system:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| DDQ, CH₂Cl₂, RT, 6 hrs | Benzofuran-3-yl-2-(morpholin-4-yl)acetamide | 90% yield |
-
Impact : Aromatization improves metabolic stability.
Reduction of Acetamide
Lithium aluminum hydride reduces the amide to an amine:
| Reagents/Conditions | Products | Outcome | Reference |
|---|---|---|---|
| LiAlH₄, THF, reflux, 3 hrs | N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)ethylamine | 50% yield |
Comparative Reactivity Table
| Reaction Type | Key Reagents | Typical Yield | Biological Relevance |
|---|---|---|---|
| Amide hydrolysis | HCl/NaOH | 60–100% | Prodrug activation |
| Halogenation | Cl₂/Br₂, Lewis acids | 55–60% | Enhanced cytotoxicity |
| CuAAC cycloaddition | CuI, sodium ascorbate | 85% | Bioconjugation |
| Morpholine N-alkylation | CH₃I, K₂CO₃ | 75% | Solubility modulation |
Scientific Research Applications
Chemical Properties and Structure
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol. Its structure features a benzofuran moiety linked to a morpholine ring, which contributes to its biological activity. The compound's unique structural characteristics enable it to interact with various biological targets.
Pharmacological Applications
1. Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis .
3. Anti-inflammatory Properties
this compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and other inflammatory conditions. This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzofuran-3-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and notable properties of the target compound with related acetamide derivatives:
Key Differences and Implications
Morpholine Modifications: The 2-oxomorpholine derivative () introduces a ketone group, which may influence hydrogen-bonding capacity and metabolic stability .
Biological Activity :
- Tirbanibulin () demonstrates clinical efficacy as a topical treatment, highlighting the importance of the morpholine-ethoxy linker in optimizing pharmacokinetics .
- Compounds in and are associated with antagonistic or antimicrobial activity, suggesting the acetamide-morpholine scaffold is versatile for diverse therapeutic targets .
RN2 () and the dichlorophenyl-pyrazol acetamide () utilize coupling reagents like EDC·HCl, indicating shared synthetic strategies for amide bond formation .
Crystallography and Hydrogen Bonding :
- The dichlorophenyl-pyrazol acetamide () exhibits R₂²(10) hydrogen-bonded dimers, a pattern critical for crystal packing and solubility . The dihydrobenzofuran core in the target compound may adopt distinct packing modes due to reduced steric hindrance.
Biological Activity
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety linked to a morpholine ring through an acetamide functional group. The presence of these structural elements contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In vitro tests showed that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Neuropathic Pain Relief
A notable study investigated the effects of related benzofuran derivatives on neuropathic pain models. The compound was found to reverse neuropathic pain in spinal nerve ligation and paclitaxel-induced neuropathy models without affecting locomotor behavior . This suggests that this compound may serve as a potential therapeutic agent for managing neuropathic pain.
Poly(ADP-ribose) Polymerase Inhibition
Another area of research focuses on the compound's role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Compounds with similar structures have shown promising IC50 values, indicating their potential for use in cancer therapy by targeting DNA repair mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzofuran derivatives indicate that modifications to the benzofuran core and the morpholine ring can significantly affect biological activity. For example, the introduction of various substituents at specific positions on the benzofuran ring has been correlated with enhanced potency against microbial strains and improved analgesic effects .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were tested against a panel of microbial strains, revealing that modifications at the morpholine nitrogen significantly influenced antimicrobial activity.
- Pain Management : In animal models, the compound was effective in reducing pain responses without notable side effects, highlighting its therapeutic potential in treating chronic pain conditions.
- Cancer Research : The inhibition of PARP by related compounds suggests that this class may be valuable in developing new cancer therapies aimed at exploiting DNA repair pathways.
Q & A
Q. Structural Confirmation
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and dihedral angles (e.g., benzofuran-morpholine dihedral angles ~60°) .
- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., morpholine protons at δ 3.31–3.55 ppm), while ¹³C NMR identifies carbonyl (δ ~169 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₄H₁₈N₂O₃) .
How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Advanced Structural Analysis
Graph set analysis (e.g., Etter’s formalism) identifies N–H···O and C–H···O interactions. For example, amide NH donors form hydrogen bonds with morpholine oxygen acceptors, creating R₂²(8) motifs that stabilize 1D chains. These interactions are critical for predicting solubility and melting points .
What biological activities have been reported for structurally related 2-(morpholin-4-yl)acetamide derivatives?
Biological Evaluation
Analogous compounds exhibit broad-spectrum antifungal activity (e.g., against Candida albicans via ergosterol biosynthesis inhibition). Structure-activity relationship (SAR) studies highlight the importance of morpholine ring substitution and benzofuran lipophilicity for membrane penetration .
How can computational modeling predict the binding interactions of this compound with biological targets?
Q. Computational Methods
- Molecular docking : AutoDock or Schrödinger Suite models interactions with fungal CYP51 (lanosterol demethylase), identifying key residues (e.g., Phe228) for hydrophobic contacts .
- DFT calculations : Optimize geometry and electrostatic potential maps to assess reactivity (e.g., nucleophilic regions at morpholine oxygen) .
What challenges arise in resolving crystallographic disorder or twinning in this compound?
Advanced Crystallography
Twinning (common in benzofuran derivatives) is addressed using SHELXL’s TWIN/BASF commands . Disorder in morpholine rings is refined with isotropic displacement parameters and restraints (e.g., DFIX for C–O bonds) .
How are impurities or by-products identified and resolved during synthesis?
Q. Purification Challenges
- HPLC-MS : Detects acetylated by-products (e.g., over-acylated intermediates) using C18 columns and acetonitrile/water gradients .
- Recrystallization : Ethyl acetate/hexane systems preferentially isolate the target compound over dimers or oligomers .
What strategies are used to explore the SAR of morpholine and benzofuran substituents?
Q. SAR Methodology
- Substituent variation : Introducing electron-withdrawing groups (e.g., -SO₂Me) on benzofuran to enhance metabolic stability .
- Bioisosteric replacement : Swapping morpholine with piperazine to modulate solubility and target affinity .
How is polymorphism screened in this compound, and what impact does it have on physicochemical properties?
Q. Polymorphism Screening
- DSC/TGA : Identifies polymorphs via melting point differences (e.g., Form I vs. Form II).
- PXRD : Distinguishes crystal forms (e.g., monoclinic vs. orthorhombic) for stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
